Dimethyl-L-leucine hydrochloride can be synthesized from L-leucine through various chemical methods. It is often derived from the methylation of L-leucine or its derivatives, utilizing reagents such as formaldehyde and sodium cyanoborohydride in controlled reactions to introduce the dimethyl group .
Chemically, Dimethyl-L-leucine hydrochloride falls under the category of amino acids and their derivatives. It is classified as a non-polar, aliphatic amino acid due to its hydrophobic side chain structure. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in aqueous solutions.
The synthesis of Dimethyl-L-leucine hydrochloride typically involves several steps:
For example, one method includes dissolving L-leucine in an organic solvent, adding a methylating agent under an inert atmosphere, and allowing the reaction to proceed at room temperature for a specified duration. The resulting mixture is then subjected to purification processes like liquid-liquid extraction or column chromatography to obtain pure Dimethyl-L-leucine hydrochloride .
Dimethyl-L-leucine hydrochloride has a molecular formula of CHClN and a molecular weight of approximately 165.66 g/mol. The compound features a branched-chain structure typical of leucine, with two methyl groups attached to the nitrogen atom.
The structural elucidation can be achieved through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide detailed information on the spatial arrangement of atoms within the molecule .
Dimethyl-L-leucine hydrochloride participates in several chemical reactions typical for amino acids:
These reactions are often studied in biochemical contexts to understand metabolic pathways involving amino acids and their derivatives .
The mechanism of action for Dimethyl-L-leucine hydrochloride primarily revolves around its role as a substrate in metabolic pathways. It can influence protein synthesis by acting as a signaling molecule that stimulates mTOR (mechanistic target of rapamycin) pathways, which are crucial for muscle growth and repair.
Studies have shown that ingestion of Dimethyl-L-leucine can enhance muscle protein synthesis rates compared to standard leucine supplementation, suggesting its efficacy in promoting anabolic processes in muscle tissue .
Relevant data regarding solubility and stability are critical for applications involving this compound in laboratory settings .
Dimethyl-L-leucine hydrochloride has several scientific uses:
Reductive dimethylation of primary amines provides a robust pathway for incorporating dimethyl-L-leucine derivatives into peptides. This reaction leverages formaldehyde and cyanoborohydride reagents under acidic conditions (pH < 3) to selectively target peptide N-termini and lysine side chains. Optimization studies reveal that pH control is critical for reaction specificity, with sub-3 conditions minimizing lysine side-chain modifications and ensuring N-terminal selectivity [1] [6]. The protocol employs a 10-minute incubation at ambient temperature with 60mM formaldehyde and 24mM sodium cyanoborohydride in 1.25% acetic acid, achieving near-quantitative labeling yields (>95%) [1].
Isotopic variants are introduced via formaldehyde isotopologues (CH₂O vs. ¹³CD₂O) and reducing agents (NaBH₃CN vs. NaBD₃CN), generating mass differences of 8.044 Da between light and heavy dimethylated peptides [1]. Quenching with 1% ammonia followed by acidification prevents over-reduction and preserves peptide integrity. Post-labeling cleanup via C18 solid-phase extraction (SPE) removes reaction byproducts while maintaining compatibility with downstream processing [1] [5]. This streamlined workflow completes within 1 hour, contrasting sharply with multi-day metabolic labeling approaches like SILAC [6].
Table 1: Optimized Reductive Methylation Parameters
| Parameter | Optimal Condition | Impact on Reaction Efficiency |
|---|---|---|
| pH | < 3.0 (acetic acid buffer) | Ensures N-terminal specificity |
| Formaldehyde conc. | 60 mM | Maximizes labeling yield |
| NaBH₃CN conc. | 24 mM | Prevents over-reduction |
| Incubation time | 10 minutes | Balances speed and completeness |
| Quenching agent | 1% NH₃ | Neutralizes excess reductant |
The DiLeu (N,N-dimethyl leucine) isobaric tagging system exploits strategic isotopic enrichment to create multiplexed reporter ions. Four-plex tags incorporate combinations of ¹³C, ¹⁵N, and ²H atoms within the dimethylated leucine structure, generating reporter ions at m/z 115–118 with mass differences ≥6 mDa [1] [3]. This minimal mass difference necessitates high-resolution mass spectrometry (resolving power >30,000 at m/z 400) for baseline separation of reporter ions [1].
Twelve-plex DiLeu tags extend this design through combinatorial ¹³C/¹⁵N labeling and ¹⁸O exchange during triazine ester synthesis. The isotopic architecture distributes mass shifts between the reporter and balance groups:
Table 2: DiLeu Isobaric Tag Isotopologue Configurations
| Multiplex Level | Isotopic Modifications | Reporter Ion m/z Range | Mass Defect (Da) |
|---|---|---|---|
| 4-plex | ¹²C/¹³C, ¹⁴N/¹⁵N, H/D substitutions | 115.000–118.000 | ≥0.006 |
| 12-plex | Combinatorial ¹³C/¹⁵N/¹⁸O/²H + carbonyl ¹⁸O | 115.118–118.144 | ≥0.006 |
Amine-reactive DiLeu tags employ 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate (DMTMM) to activate the leucine carboxylate group. This yields a triazine ester that efficiently conjugates with peptide primary amines at pH 8.5 in 60:40 acetonitrile/0.5M triethylammonium bicarbonate [3]. The reaction achieves >85% labeling efficiency within 30 minutes at ambient temperature using a 15:1 (w/w) label-to-protein ratio [1].
Key advantages over traditional N-hydroxysuccinimide (NHS) esters include:
Table 3: Triazine Ester Activation Chemistry Comparison
| Activation Reagent | Optimal pH | Reaction Time | Peptide Labeling Efficiency | Relative Cost |
|---|---|---|---|---|
| DMTMM | 8.5 | 30 minutes | >85% | $ |
| NHS ester | 8.0 | 1 hour | 70–80% | $$$$ |
| HATU | 7.5 | 2 hours | 75–85% | $$$ |
Synthetic refinements have established dimethyl-L-leucine hydrochloride as a cornerstone for economical, high-plex proteomic tags. The integration of optimized reductive methylation, precision isotopologue design, and triazine activation chemistry enables quantitative analyses previously hindered by commercial reagent costs and multiplexing limitations [1] [3] [6]. These advances position dimethyl-L-leucine derivatives as indispensable tools for next-generation biomarker verification and systems biology studies.
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